molecular formula C23H19Cl2N3O2S B11205960 3-amino-N-(3,4-dichlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3,4-dichlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11205960
M. Wt: 472.4 g/mol
InChI Key: KNIBKTNURPQMTA-UHFFFAOYSA-N
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Description

3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common steps may include:

    Formation of the thienoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the dichlorophenyl group: This can be done through substitution reactions.

    Incorporation of the furan ring: This may involve coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the furan ring.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell division or apoptosis.

    Targeting specific proteins: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures.

    Furan-containing compounds: Molecules with furan rings.

    Amino-substituted aromatic compounds: Compounds with amino groups attached to aromatic rings.

Uniqueness

The uniqueness of 3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H19Cl2N3O2S

Molecular Weight

472.4 g/mol

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C23H19Cl2N3O2S/c1-11-6-9-17(30-11)18-13-4-2-3-5-16(13)28-23-19(18)20(26)21(31-23)22(29)27-12-7-8-14(24)15(25)10-12/h6-10H,2-5,26H2,1H3,(H,27,29)

InChI Key

KNIBKTNURPQMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC(=C(C=C5)Cl)Cl)N

Origin of Product

United States

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